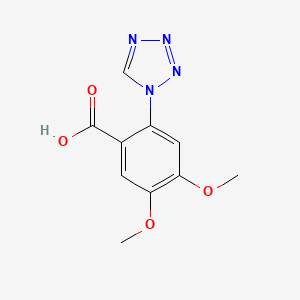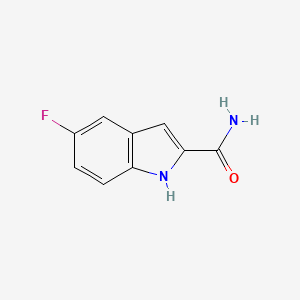![molecular formula C11H13N3O4S B3138632 [5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 462068-08-2](/img/structure/B3138632.png)
[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Descripción general
Descripción
[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄S . It falls into the category of additional biochemicals and is used primarily for research purposes. Notably, it is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
Furan Derivatives in Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile reagents pivotal for the sustainable conversion of plant biomass into valuable chemicals. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Advances in the synthesis of HMF from plant feedstocks underscore the role of furan derivatives in producing monomers, polymers, fuels, and various chemicals, highlighting their significance in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans
The inherent instability of furans like furfural and 5-hydroxymethylfurfural poses significant challenges for their synthetic modification. Biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions. Biocatalytic transformations of furans in both aqueous and water-free media have demonstrated potential, indicating opportunities for further development and technological advancement in this field (Domínguez de María & Guajardo, 2017).
Triazole Derivatives in Drug Development
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are highlighted for their diverse biological activities, underscoring their importance in the development of new drugs. These compounds have attracted attention due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole derivatives in chemical synthesis and their potential therapeutic applications emphasize their relevance in modern pharmaceutical research (Ferreira et al., 2013).
Furan and Thiophene Substituted Nucleobases and Nucleosides
The review by Ostrowski (2022) underscores the significance of furan and thiophene substituents in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases and nucleosides. These heteroaryl-substituted derivatives demonstrate a broad spectrum of antiviral, antitumor, and antimycobacterial activities, among other therapeutic effects. The comparison of heteroaryl-substituted compounds with their aryl counterparts provides insights into the impact of bioisosteric replacement on biological activity, offering valuable information for drug design and discovery (Ostrowski, 2022).
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-17-6-4-14-10(8-3-2-5-18-8)12-13-11(14)19-7-9(15)16/h2-3,5H,4,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXCPBMJNBRMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



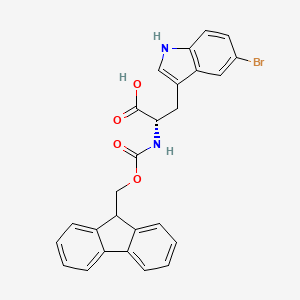
![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)
![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)

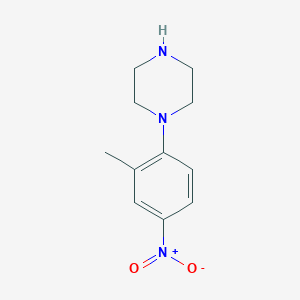
![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)
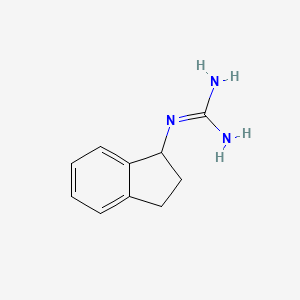
![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
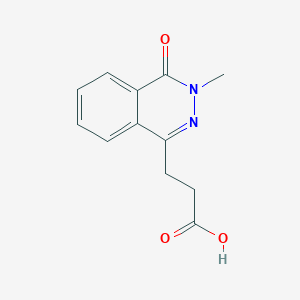
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)
